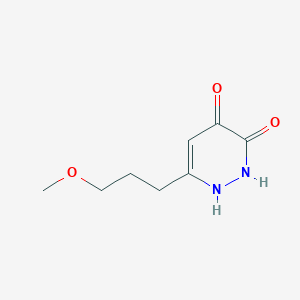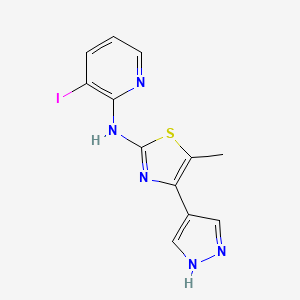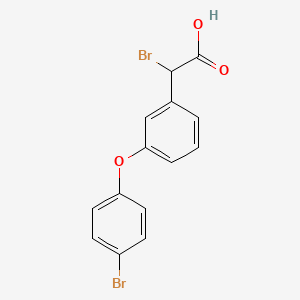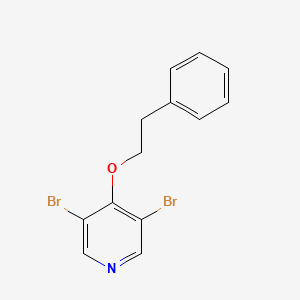
2-(Iodomethyl)-3,7-dimethylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-3,7-dimethylquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the iodomethyl group in this compound adds to its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,7-dimethylquinazolin-4-one typically involves the iodination of a precursor compound. One common method is the reaction of 3,7-dimethylquinazolin-4-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
2-(Iodomethyl)-3,7-dimethylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a quinazolinone with a higher oxidation state.
科学研究应用
2-(Iodomethyl)-3,7-dimethylquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-(Iodomethyl)-3,7-dimethylquinazolin-4-one involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3,7-dimethylquinazolin-4-one
- 2-(Bromomethyl)-3,7-dimethylquinazolin-4-one
- 2-(Fluoromethyl)-3,7-dimethylquinazolin-4-one
Uniqueness
2-(Iodomethyl)-3,7-dimethylquinazolin-4-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This can lead to the formation of unique derivatives with potentially novel biological activities .
属性
分子式 |
C11H11IN2O |
|---|---|
分子量 |
314.12 g/mol |
IUPAC 名称 |
2-(iodomethyl)-3,7-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O/c1-7-3-4-8-9(5-7)13-10(6-12)14(2)11(8)15/h3-5H,6H2,1-2H3 |
InChI 键 |
SOSYXVAADLYLHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=N2)CI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)


![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)

![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)

![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)


